N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(3-methylbutyl)ethanediamide
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Overview
Description
N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-(3-methylbutyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a 4-methylbenzenesulfonyl group, and an ethanediamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan ring. One common approach is the Friedel-Crafts acylation of furan with 4-methylbenzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethanol.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N'-[2-(furan-2-yl)ethyl]acetamide
N'-[2-(furan-2-yl)ethyl]benzamide
N'-[2-(furan-2-yl)ethyl]p-toluenesulfonamide
Uniqueness: This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-14(2)10-11-21-19(23)20(24)22-13-18(17-5-4-12-27-17)28(25,26)16-8-6-15(3)7-9-16/h4-9,12,14,18H,10-11,13H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNMDGPZYRGGCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCCC(C)C)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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